The synthesis of m-PEG5-bromide generally involves the reaction of a polyethylene glycol chain with a brominating agent. The process can be summarized as follows:
The yield and purity of the final product can be assessed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular structure of m-PEG5-bromide features a linear polyethylene glycol backbone with terminal bromine atoms. The structural formula can be represented as follows:
where corresponds to the number of ethylene glycol units (in this case, 5). The presence of the bromine atom at one end significantly influences its reactivity, making it suitable for nucleophilic substitution reactions.
m-PEG5-bromide participates in various chemical reactions due to its reactive bromine atom. Key reactions include:
These reactions are critical in developing biotherapeutics and drug delivery systems .
The mechanism by which m-PEG5-bromide functions primarily revolves around its ability to facilitate bioconjugation processes. When introduced into a reaction mixture containing nucleophiles (such as amines), the bromine atom is displaced, allowing for the formation of stable covalent bonds between the polyethylene glycol linker and the target molecule.
This mechanism enhances the pharmacokinetic properties of drugs by increasing their solubility and reducing immunogenicity, thereby improving their therapeutic efficacy.
Relevant analyses often include elemental analysis confirming carbon, hydrogen, oxygen, and bromine content .
m-PEG5-bromide has diverse applications in scientific research and pharmaceutical development:
Polyethylene glycol (PEG) derivatives serve as foundational tools in bioconjugation, primarily enhancing the physicochemical properties of biomolecules. Their hydrophilic ethylene oxide repeating units form hydrogen bonds with water, conferring exceptional aqueous solubility and reducing aggregation of conjugated hydrophobic drugs or proteins [4] [9]. PEG chains create a hydration shell that sterically shields conjugated molecules from immune recognition, extending their circulatory half-life—a phenomenon termed the "stealth effect" [4] [9]. This property is critical for in vivo applications, including FDA-approved PEGylated therapeutics (e.g., pegfilgrastim). Beyond solubility, PEG spacers provide conformational flexibility due to freely rotatable C-O bonds, enabling optimal orientation for binding or reaction kinetics [9]. The development of heterobifunctional PEGs with orthogonal reactive groups (e.g., bromide combined with azide or carboxylate) has further enabled site-specific conjugations, minimizing heterogeneity in antibody-drug conjugates (ADCs) and diagnostic probes [7] [9].
m-PEG5-bromide (CAS# 854601-80-2) is a monodisperse PEG derivative with a defined structure: Br-CH₂CH₂O-(CH₂CH₂O)₄-CH₃ (molecular weight: 315.20 g/mol) [2] [10]. Its methoxy (CH₃)-capped terminus ensures unidirectional conjugation via the terminal bromide, distinguishing it from homobifunctional analogs like bromo-PEG5-bromide (CAS# 67705-77-5) [3] [8]. The bromide serves as an excellent leaving group (Pauling electronegativity: 2.96), facilitating efficient nucleophilic substitution reactions (SN2) with thiols, amines, or azides under mild conditions [1] [7]. The precisely five ethylene glycol units balance spacer length (≈17.6 Å) and hydrophilicity, optimizing solubility without excessive steric bulk [2] [9]. This is evidenced by its theoretical elemental composition: C (41.92%), H (7.36%), Br (25.35%), O (25.38%) [2].
Azide displacement enables copper-catalyzed click chemistry [7].
Physicochemical Properties:
Bromide-terminated PEGs evolved alongside PEGylation technology. Early polydisperse PEG bromides (1970s–1980s) suffered from batch variability, complicating pharmacokinetic reproducibility [4] [9]. The 1990s saw the rise of monodisperse variants (e.g., m-PEG4-br, m-PEG8-br), enabling precise control over spacer length and reactivity [9]. m-PEG5-bromide emerged as an optimized compromise, providing sufficient length for steric accessibility while minimizing synthetic complexity. Advances in ethylene oxide oligomerization allowed reproducible, high-purity (>98%) production [2] [10]. Concurrently, the discovery of anti-PEG antibodies prompted designs favoring short-branched or functionalized PEGs to mitigate immunogenicity—positioning m-PEG5-bromide as a precursor for "stealth" lipid nanoparticles (LNPs) [6] [9].
Structural Characteristics and Chemical Properties
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7